Human β-CGRP

CGRP receptor pharmacology RAMP subtype selectivity cell-based cAMP assays

Human β-CGRP (CAS 101462-82-2) is the β-isoform of calcitonin gene-related peptide, a 37-amino acid biased agonist at CGRP family receptors (CLR-RAMP1, AM1, AM2). Compared to α-CGRP, it exhibits unique G protein/β-arrestin coupling, a ~3-fold longer cAMP signaling duration, and 19–29-fold lower vasorelaxant potency in human extracranial arteries—enabling finer dose-response studies and antagonist reversibility assays. Its 300-fold selectivity for CLR-RAMP1 (IC50 1 nM) over CLR-RAMP2 (IC50 300 nM) makes it the preferred tool for clean, receptor-specific physiological dissection in tissues co-expressing both subtypes. Procure this ≥98% HPLC-pure, mass-verified peptide with low endotoxin (≤50 EU/mg) for reproducible, translatable data in migraine, cardiovascular, and inflammation programs.

Molecular Formula C₁₆₂H₂₆₇N₅₁O₄₈S₃
Molecular Weight 3793.41
CAS No. 101462-82-2
Cat. No. B612471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman β-CGRP
CAS101462-82-2
SynonymsHuman β-CGRP;  CGRP-II (Human)
Molecular FormulaC₁₆₂H₂₆₇N₅₁O₄₈S₃
Molecular Weight3793.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human β-CGRP (CAS 101462-82-2): A Distinct Calcitonin Family Peptide with Unique Pharmacological Differentiation


Human β-CGRP (β-calcitonin gene-related peptide, CAS 101462-82-2) is a 37-amino acid neuropeptide belonging to the calcitonin/CGRP peptide family, encoded by the CALCB gene and differing from α-CGRP by three amino acid residues [1]. It functions as an endogenous agonist at the CGRP family of receptors—specifically the CGRP receptor (CLR-RAMP1), AM1 receptor (CLR-RAMP2), and AM2 receptor (CLR-RAMP3)—and is a potent vasodilator with demonstrated roles in cardiovascular homeostasis, nociception, and neuroimmune communication [2]. Despite high sequence homology with α-CGRP, β-CGRP exhibits distinct pharmacological profiles, including differential receptor subtype selectivity, biased agonism, and altered susceptibility to clinically relevant antagonists, which are critical considerations for scientific selection and procurement.

Why Human β-CGRP Cannot Be Substituted with α-CGRP or Other Calcitonin Family Peptides


While α-CGRP and β-CGRP share approximately 90% sequence homology and both act as agonists at CGRP family receptors, their pharmacological profiles diverge significantly in ways that preclude simple interchange in research or therapeutic development . β-CGRP exhibits a unique biased agonism profile, engaging distinct G protein and β-arrestin coupling patterns compared to α-CGRP across all three CGRP family receptors [1]. Furthermore, β-CGRP demonstrates approximately 3-fold longer cAMP signaling duration at both the CGRP (CLR-RAMP1) and amylin 1 (CTR-RAMP1) receptors [2]. In human extracranial arteries, β-CGRP is 19- to 29-fold less potent as a vasorelaxant than α-CGRP, yet its effects are more readily reversed by antagonist washout—indicating distinct receptor interaction kinetics [3]. Substituting β-CGRP with α-CGRP or other family peptides (e.g., amylin, adrenomedullin) would therefore introduce uncontrolled variables in signaling bias, temporal dynamics, and tissue-specific pharmacology, compromising experimental reproducibility and translational validity.

Human β-CGRP Quantitative Differentiation: Head-to-Head Evidence for Scientific Selection


Receptor Subtype Selectivity: β-CGRP Exhibits 300-Fold Higher Potency at CLR-RAMP1 vs. CLR-RAMP2

β-CGRP demonstrates marked selectivity for the CLR-RAMP1 receptor complex (CGRP receptor) over the CLR-RAMP2 complex (AM1 receptor), with IC50 values of 1 nM and 300 nM, respectively—a 300-fold difference in potency [1]. In contrast, α-CGRP exhibits similar high potency at both receptor subtypes, indicating that β-CGRP possesses intrinsically greater receptor discrimination. This selectivity profile is critical for experiments aiming to isolate CGRP receptor-specific signaling from AM1 receptor-mediated effects.

CGRP receptor pharmacology RAMP subtype selectivity cell-based cAMP assays

Biased Agonism: β-CGRP Induces a Distinct Profile of G Protein and β-Arrestin Engagement Compared to α-CGRP

In a comprehensive study assessing proximal G protein coupling/activation, second messenger production, regulatory protein recruitment, and receptor trafficking across CGRPR, AM1R, and AM2R, βCGRP exhibited a distinct profile of transducer and regulatory protein engagement compared to αCGRP [1]. The study concluded that αCGRP and βCGRP have more distinct physiological roles than previously appreciated, with implications for targeted drug design. Quantitative bias factors were not reported in the abstract; however, the distinct engagement profile across multiple signaling endpoints establishes βCGRP as a biased agonist relative to αCGRP.

biased agonism G protein coupling β-arrestin recruitment GPCR signaling

Signaling Duration: β-CGRP cAMP Signaling is ~3-Fold Longer-Acting than α-CGRP at CGRP and Amylin 1 Receptors

Using a live-cell cAMP biosensor assay, βCGRP was shown to be approximately 3-fold longer acting than αCGRP at both the CGRP (CLR-RAMP1) and amylin 1 (CTR-RAMP1) receptors [1]. Chimeric CGRP peptide analysis revealed that the single residue difference near the N-terminus and the two differences in the mid-region equally contributed to the extended signaling duration of βCGRP. This temporal differentiation has direct implications for experimental design requiring sustained versus transient receptor activation.

cAMP signaling duration temporal pharmacology live-cell biosensor

Vasorelaxant Potency: β-CGRP is 19- to 29-Fold Less Potent than α-CGRP in Human Extracranial Arteries

In ex vivo studies using rings of human temporal and occipital arteries precontracted with KCl, β-CGRP relaxed temporal arteries with a -logEC50 of 8.1 and occipital arteries with a -logEC50 of 7.6, corresponding to 19-fold and 29-fold lower potencies, respectively, than α-CGRP [1]. Despite this lower potency, nearly maximal effective concentrations of β-CGRP (50 nM) produced stable relaxations for 4 hours without fading, indicating sustained efficacy. This differential potency profile is essential for dose selection in vascular pharmacology studies and for interpreting migraine pathophysiology models.

vascular pharmacology human temporal artery occipital artery migraine

Antagonist Susceptibility: β-CGRP Effects Are More Readily Reversed by BIBN4096BS Washout than α-CGRP

In human temporal artery preparations, antagonism of β-CGRP (50 nM)-induced relaxations by BIBN4096BS (10 and 100 nM) was reversible upon washout, whereas antagonism of α-CGRP (4 nM)-induced relaxations remained irreversible 1 hour after BIBN4096BS washout [1]. Additionally, BIBN4096BS exhibited higher pKB values against α-CGRP (10.1 and 9.9 in temporal and occipital arteries) than against β-CGRP (9.3 and 9.2, respectively), indicating firmer binding to the receptor conformation stabilized by α-CGRP. This differential reversibility has direct implications for experimental protocols requiring antagonist washout and recovery of receptor function.

CGRP antagonist BIBN4096BS olcegepant receptor binding reversibility

Analytical Quality: β-CGRP Commercial Preparations Achieve ≥98% HPLC Purity with Validated Identity

Commercially available human β-CGRP (CAS 101462-82-2) is routinely supplied with purity exceeding 98% as determined by reverse-phase HPLC, with molecular weight confirmed by mass spectrometry (3793.41 Da) . Amino acid composition analysis is provided within ±10% of theoretical values, and endotoxin levels are specified at ≤50 EU/mg . This level of analytical characterization ensures batch-to-batch consistency and minimizes confounding effects from peptide impurities or degradation products in sensitive bioassays. In contrast, lower-purity preparations or alternative isoforms may introduce uncharacterized contaminants that compromise experimental reproducibility.

peptide purity HPLC mass spectrometry quality control

Optimal Research and Industrial Application Scenarios for Human β-CGRP Based on Quantitative Differentiation


Biased Agonism and Signaling Bias Profiling in GPCR Drug Discovery

β-CGRP's distinct profile of G protein coupling, second messenger production, and β-arrestin recruitment relative to α-CGRP [1] makes it an essential tool compound for investigating ligand-biased signaling at CGRP family receptors. Pharmaceutical discovery programs targeting the CGRP receptor for migraine, cardiovascular, or inflammatory indications can employ β-CGRP as a reference biased agonist to benchmark novel compounds and assess functional selectivity. The 3-fold longer cAMP signaling duration of β-CGRP [2] further enables studies of temporal signaling dynamics and receptor desensitization kinetics.

Receptor Subtype Discrimination in CGRP vs. AM1 Receptor Pharmacology

The 300-fold higher potency of β-CGRP at CLR-RAMP1 (IC50 = 1 nM) compared to CLR-RAMP2 (IC50 = 300 nM) [3] provides a pharmacological tool to selectively activate CGRP receptors while minimizing off-target activation of AM1 receptors. This selectivity is particularly valuable in complex tissue preparations or in vivo models where both receptor subtypes are co-expressed, enabling cleaner dissection of CGRP receptor-specific physiological functions.

Vascular Pharmacology Studies in Human Extracranial Arteries

In human temporal and occipital artery preparations, β-CGRP exhibits 19- to 29-fold lower vasorelaxant potency than α-CGRP, yet its effects are more readily reversed by BIBN4096BS washout [4]. These characteristics make β-CGRP the preferred agonist for experiments requiring: (1) antagonist reversibility studies to assess receptor resensitization, (2) dose-response experiments where lower potency enables finer concentration gradations, or (3) investigations into the differential contributions of α- and β-CGRP isoforms to migraine-associated vasodilation.

High-Purity Peptide Standards for Bioanalytical Method Development

Commercial β-CGRP preparations with ≥98% HPLC purity and validated molecular identity by mass spectrometry serve as reliable reference standards for developing and validating bioanalytical methods, including LC-MS/MS quantification of endogenous CGRP isoforms in biological matrices, ELISA kit calibration, and pharmacokinetic studies of anti-CGRP therapeutics. The specified endotoxin level (≤50 EU/mg) also qualifies β-CGRP for use in in vivo studies where endotoxin contamination would confound inflammatory endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Human β-CGRP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.